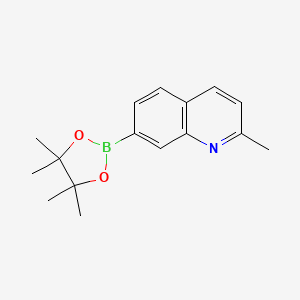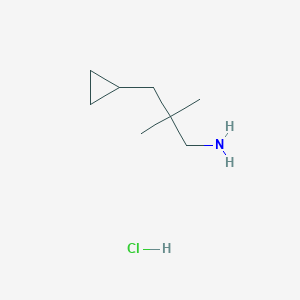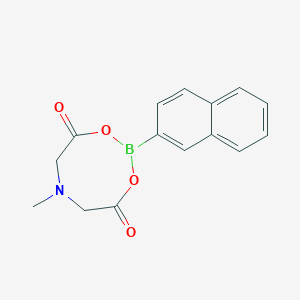
2-Ethoxy-1-fluoro-4-nitrobenzene
描述
2-Ethoxy-1-fluoro-4-nitrobenzene is an organic compound with the molecular formula C8H8FNO3. It is a derivative of benzene, where the benzene ring is substituted with an ethoxy group, a fluoro group, and a nitro group. This compound is used in various chemical reactions and has applications in scientific research.
作用机制
Target of Action
The primary target of 2-Ethoxy-1-fluoro-4-nitrobenzene is the benzene ring in organic compounds . The benzene ring is a key component of many organic compounds and plays a crucial role in their chemical reactions .
Mode of Action
This compound interacts with its targets through a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The interaction of this compound with its targets affects the electrophilic aromatic substitution pathway . This pathway is crucial for the synthesis of benzene derivatives . The downstream effects include the formation of substituted benzene rings, which are key components of many organic compounds .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of substituted benzene rings . These rings are integral parts of many organic compounds and play a crucial role in their chemical properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other organic compounds, temperature, pH, and solvent can affect the rate and outcome of the electrophilic aromatic substitution reactions . .
生化分析
Biochemical Properties
2-Ethoxy-1-fluoro-4-nitrobenzene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The nitro group in this compound can undergo reduction reactions, leading to the formation of reactive intermediates that can bind to proteins and DNA, potentially causing modifications in their structure and function .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress and inflammation. The compound can induce the expression of genes related to antioxidant defense mechanisms, such as superoxide dismutase and catalase. Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites. This inhibition can lead to changes in cellular processes, such as reduced metabolic flux and altered gene expression. The fluoro group in this compound enhances its ability to form stable interactions with biomolecules, contributing to its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to this compound has been associated with persistent changes in cellular function, including sustained activation of stress response pathways and alterations in cell cycle progression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological functions. At higher doses, it can cause toxic effects, such as liver damage and oxidative stress. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse outcomes .
Metabolic Pathways
This compound is involved in metabolic pathways that include reduction and oxidation reactions. The compound interacts with enzymes such as cytochrome P450 and nitroreductases, which facilitate its biotransformation. These metabolic processes can lead to the formation of reactive intermediates that further interact with cellular components, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can bind to transport proteins, which facilitate its movement across cellular membranes. Its distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich compartments .
Subcellular Localization
This compound localizes to specific subcellular compartments, such as the endoplasmic reticulum and mitochondria. This localization is mediated by targeting signals and post-translational modifications that direct the compound to these organelles. The presence of this compound in these compartments can affect their function, including protein folding and energy production .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1-fluoro-4-nitrobenzene typically involves the nitration of 2-ethoxy-1-fluorobenzene. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group into the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful handling of reagents and control of reaction parameters to achieve the desired product.
化学反应分析
Types of Reactions
2-Ethoxy-1-fluoro-4-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro group and the electron-donating ethoxy group.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Nucleophilic Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives with additional halogen or alkyl groups.
Reduction: 2-Ethoxy-1-fluoro-4-aminobenzene.
Nucleophilic Substitution: Compounds where the fluoro group is replaced by other nucleophiles.
科学研究应用
2-Ethoxy-1-fluoro-4-nitrobenzene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving nitroaromatic compounds.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of dyes, pigments, and other specialty chemicals.
相似化合物的比较
Similar Compounds
- 2-Ethoxy-4-fluoro-1-nitrobenzene
- 4-Bromo-1-fluoro-2-nitrobenzene
- 4-Chloro-2-fluoro-1-nitrobenzene
Uniqueness
2-Ethoxy-1-fluoro-4-nitrobenzene is unique due to the specific arrangement of its substituents, which influences its reactivity and applications. The presence of both electron-donating and electron-withdrawing groups on the benzene ring allows for a diverse range of chemical reactions and makes it a valuable intermediate in organic synthesis.
属性
IUPAC Name |
2-ethoxy-1-fluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-2-13-8-5-6(10(11)12)3-4-7(8)9/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMAAUCSJUUCRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00732435 | |
| Record name | 2-Ethoxy-1-fluoro-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00732435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093656-34-8 | |
| Record name | 2-Ethoxy-1-fluoro-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00732435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![7-oxo-6H,7H-thieno[2,3-c]pyridine-4-carbonitrile](/img/structure/B1429144.png)
![1,4-Diazabicyclo[3.2.2]non-4-yl[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methanone hydrochloride](/img/structure/B1429145.png)



![4-[(Boc-amino)methyl]tetrahydropyran-4-methanol](/img/structure/B1429152.png)
![N,N,2-Trimethyl-4-[(phenylmethyl)oxy]-1H-benzimidazole-6-carboxamide](/img/structure/B1429153.png)



